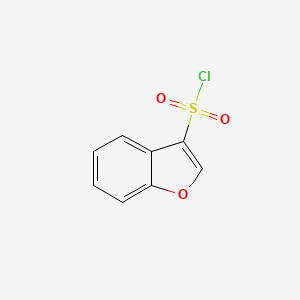

![molecular formula C16H17FN2O5S2 B2629847 Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 895474-77-8](/img/structure/B2629847.png)

Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

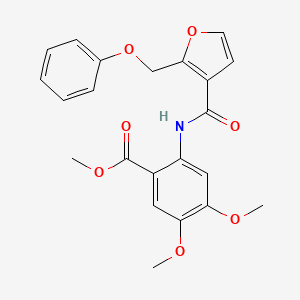

This compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. They are known for their diverse range of biological activities .

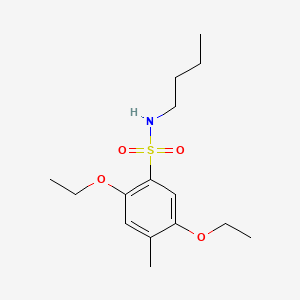

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a sulfonyl group, a fluorophenyl group, and an ethyl ester group. These functional groups could contribute to the compound’s reactivity and properties .Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. They can participate in reactions such as halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group could increase the compound’s lipophilicity and potentially its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Antioxidant Capacity Assessment

One application of related chemical structures involves the assessment of antioxidant capacity. For instance, the ABTS/PP decolorization assay is a prominent method for evaluating antioxidant capacities, involving specific reaction pathways with antioxidants, which may include coupling and oxidation processes without coupling. This assay is crucial for tracking changes in antioxidant systems during storage and processing, despite certain limitations and biases in comparing antioxidants (Ilyasov et al., 2020).

Environmental Biodegradability and Toxicology

The environmental fate, biodegradability, and toxicological impacts of polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, have been extensively reviewed. These studies provide insights into the microbial degradation pathways, half-lives, and potential for formation of toxic degradation products of such chemicals, informing environmental risk assessments and management strategies (Liu & Avendaño, 2013).

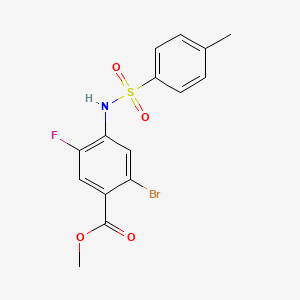

Sulfonamide-based Drug Development

Sulfonamides, which include the sulfonyl group present in the compound of interest, are crucial in drug development for various therapeutic applications, including antibacterial, antiepileptic, and anticancer drugs. The review on sulfonamide patents between 2008 and 2012 emphasizes the diversity of sulfonamide-based drugs, highlighting their significance in modern medicine and potential for future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).

Synthesis and Structural Properties

The synthesis and structural characterization of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offer insights into the chemical reactivity and potential applications of thiazole derivatives. These findings contribute to the development of new materials and chemicals with tailored properties for various industrial and pharmaceutical applications (Issac & Tierney, 1996).

Pharmaceutical Impurities and Synthesis

Research on the novel synthesis of omeprazole and related pharmaceutical impurities sheds light on the importance of understanding and controlling the formation of impurities in drug manufacturing. This knowledge is vital for ensuring the safety and efficacy of pharmaceuticals, including those that may involve complex molecules like the one (Saini et al., 2019).

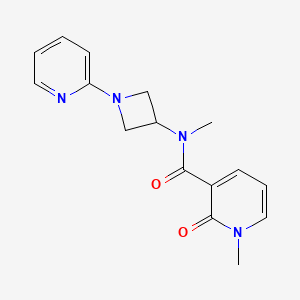

Mecanismo De Acción

Mode of Action

Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5S2/c1-4-24-15(21)14-10(2)19(3)16(25-14)18-13(20)9-26(22,23)12-7-5-11(17)6-8-12/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPZWHHOQOCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)

![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)